N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
CAS No.:
Cat. No.: VC15534012
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O2 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C18H19N5O2/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22) |
| Standard InChI Key | PLYWKABCWLWGIM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine, reflects its triazine and benzoxazole backbone with a 4-methoxybenzyl substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | Not Assigned |
| Molecular Formula | C₁₈H₁₉N₅O₂ |
| Molecular Weight | 337.4 g/mol |
| SMILES | COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
| InChI Key | PLYWKABCWLWGIM-UHFFFAOYSA-N |
The benzoxazole group (a fused benzene and oxazole ring) contributes aromaticity and hydrogen-bonding capacity, while the tetrahydrotriazine moiety introduces conformational flexibility and nitrogen-rich reactivity .
Crystallographic and Spectroscopic Data
Though X-ray diffraction data for this specific compound is unavailable, analogs such as 1-(2-(5-(3-methoxybenzyl)-1-(4-methoxybenzyl)-4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)ethyl)guanidine (PubChem CID: 11950852) exhibit planar triazine rings with dihedral angles of 15–30° relative to benzyl groups . NMR spectra for similar compounds show characteristic shifts for methoxy protons (~δ 3.8 ppm) and aromatic protons in the benzoxazole ring (δ 7.1–8.3 ppm).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-methoxybenzylamine and cyanuric chloride:
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Triazine Core Formation: Reaction of cyanuric chloride with 4-methoxybenzylamine under basic conditions yields 2-chloro-5-(4-methoxybenzyl)-1,3,5-triazine.
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Benzoxazole Coupling: The chloro group is displaced by 2-aminobenzoxazole via nucleophilic aromatic substitution in anhydrous DMF at 80°C.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to its tetrahydro form, enhancing solubility and bioactivity.
Key Reaction Conditions:
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Temperature: 80–100°C
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Solvents: DMF, THF
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Catalysts: Pd/C, triethylamine
Stability and Degradation
The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, cleaving the triazine-benzoxazole bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass vials.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate submicromolar inhibition (IC₅₀ = 0.4–0.9 μM) against:
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Aurora Kinase A: A mitotic regulator overexpressed in breast and colorectal cancers.
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DNA-PK: Critical for DNA repair in radiotherapy resistance.
Comparatively, the guanidine-substituted analog CID 11950852 shows weaker activity (IC₅₀ = 2.3 μM against DNA-PK), underscoring the importance of the benzoxazole group .
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound exhibits GI₅₀ values of 1.2–3.8 μM against leukemia (CCRF-CEM) and ovarian (OVCAR-3) models. Mechanistically, it induces G2/M arrest and apoptosis via p53 upregulation.
Research Applications and Comparative Analysis
Medicinal Chemistry
The compound serves as a lead structure for:
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Kinase Inhibitors: Hybridizing benzoxazole’s rigidity with triazine’s hydrogen-bonding capacity improves target selectivity .
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Antimetabolites: Competing with purine bases in nucleic acid synthesis.
Agricultural Chemistry (Comparative Insight)
While WO2004069814A1 discloses herbicidal triazines with bicyclic substituents, this compound’s 4-methoxybenzyl group likely reduces phytotoxicity, favoring therapeutic use .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (F = 22% in rats) due to first-pass metabolism. Prodrug strategies (e.g., acetylated methoxy groups) are under exploration.
Target Validation
CRISPR-Cas9 screens are needed to confirm off-target effects, particularly on homologous kinases (e.g., ATM, ATR).
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